molecular formula C14H22N2O2S B2764694 Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate CAS No. 77278-68-3

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate

Cat. No. B2764694
CAS RN: 77278-68-3
M. Wt: 282.4
InChI Key: XCORMTCZQFGXFU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 77278-68-3 . It has a molecular weight of 282.41 and its IUPAC name is tert-butyl 4- (2-thienylmethyl)-1-piperazinecarboxylate .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.41 . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, showcasing their potential in organic synthesis and chemical research. These compounds are characterized by spectroscopic methods such as LCMS, 1H NMR, 13C NMR, and IR spectroscopy, and their structures confirmed through single-crystal X-ray diffraction (XRD) studies. This meticulous characterization provides a foundation for further exploration of their chemical properties and potential applications in medicinal chemistry and materials science (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

In addition to their chemical synthesis and characterization, these compounds have been evaluated for biological activities. Initial screening has shown that they exhibit varying degrees of antibacterial and anthelmintic activities. Such preliminary findings suggest that with further optimization and testing, this compound derivatives could find applications in the development of new therapeutic agents. However, the reported activities indicate a need for further research to enhance their efficacy and understand their mechanism of action (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Material Science and Corrosion Inhibition

Recent studies have explored the use of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate as a novel corrosion inhibitor for carbon steel in acidic environments. Electrochemical, quantum chemical, and surface characterization studies demonstrate its efficacy in protecting metal surfaces, with an inhibition efficiency of over 91.5% at certain concentrations. This indicates a promising application of these compounds in industrial processes where corrosion resistance is critical. The adherence to Langmuir's adsorption model suggests a strong and spontaneous adsorption on metal surfaces, contributing to its protective properties (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Future Directions

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the study and development of piperazine derivatives like Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate could be a promising area for future research.

properties

IUPAC Name

tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-8-6-15(7-9-16)11-12-5-4-10-19-12/h4-5,10H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCORMTCZQFGXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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